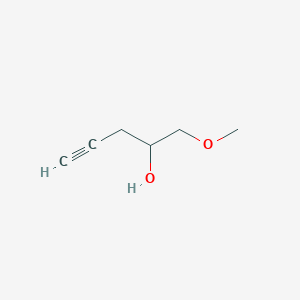

1-Methoxypent-4-yn-2-ol

Beschreibung

Significance of Alkynols as Versatile Synthons in Organic Synthesis

Alkynols, which are organic compounds containing both an alkyne (carbon-carbon triple bond) and an alcohol (hydroxyl group), are highly valued as intermediates in organic synthesis. wikipedia.orgnumberanalytics.comnumberanalytics.com The dual functionality allows for a wide array of chemical reactions. The triple bond can participate in addition reactions, such as hydrogenation to form alkenes or alkanes, and cycloaddition reactions to construct ring systems. numberanalytics.comfastercapital.com The hydroxyl group can be oxidized to a ketone or undergo substitution reactions. This versatility enables chemists to construct complex molecular architectures from relatively simple starting materials. The reactivity of the alkyne can be further modulated by its position in the carbon chain, with terminal alkynes, like that in 1-methoxypent-4-yn-2-ol, exhibiting unique acidity that allows for the formation of metal acetylides, crucial intermediates in many carbon-carbon bond-forming reactions. numberanalytics.com

Importance of Chiral Methoxy-Substituted Alcohols in Asymmetric Synthesis

Chiral alcohols, molecules that are non-superimposable on their mirror images, are of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. ru.nl The specific three-dimensional arrangement, or stereochemistry, of a molecule can dramatically influence its biological activity. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, often relies on the use of chiral building blocks or catalysts. diva-portal.org

Methoxy-substituted chiral alcohols are particularly significant in this context. The methoxy (B1213986) group can influence the stereochemical outcome of a reaction by sterically directing incoming reagents or by forming hydrogen bonds, which can stabilize transition states and lead to higher selectivity. researchgate.net The presence of a methoxy group near a chiral center, as seen in this compound, can be a key design element in the synthesis of enantiomerically pure compounds. bohrium.com For instance, the development of methods for the asymmetric reduction of α-methoxy β-ketoesters highlights the importance of the methoxy group in directing the stereochemical outcome to produce specific syn-1,2-diols. bohrium.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and its derivatives has primarily focused on its utility as a synthetic intermediate. Its derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties. The molecule serves as a scaffold for creating more complex structures with potential applications in medicine and materials science.

One notable area of research involves the synthesis of complex natural products and their analogues. For example, derivatives of this compound have been identified as artifacts generated during the extraction and isolation of norlignan glucosides from natural sources, suggesting its potential role in the synthesis of these and related compounds. researchgate.netcolab.ws Furthermore, the synthesis of ether lipids, such as those found in shark liver oil, has utilized chiral precursors that share structural similarities with this compound, indicating its potential as a starting material or key intermediate in the synthesis of these biologically active molecules. skemman.is

The chemical reactivity of this compound has also been a subject of investigation. The hydroxyl group can act as a nucleophile, while the triple bond can undergo electrophilic addition. evitachem.com The stereocenter at the C2 position adds another layer of complexity and potential for stereoselective transformations. Researchers have explored reactions such as oxidation of the alcohol to a ketone and reduction of the alkyne.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | chemsrc.comchemsrc.com |

| Molecular Weight | 114.14 g/mol | chemsrc.comchemsrc.com |

| CAS Number | 55646-38-3 | chemsrc.comchemsrc.com |

| Chirality | Chiral at C2 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxypent-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYRVNKHSDIXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxypent 4 Yn 2 Ol and Its Stereoisomers

Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal and materials science. For a molecule like 1-Methoxypent-4-yn-2-ol, which contains a single stereocenter, enantioselective approaches are essential to isolate the desired (R)- or (S)-enantiomer. These methods are designed to control the stereochemical outcome of a reaction, yielding a significant excess of one enantiomer over the other.

Asymmetric Reduction of Ketone Precursors of this compound

A prominent strategy for producing chiral alcohols is the asymmetric reduction of a corresponding prochiral ketone. In this approach, the ketone precursor, 1-methoxypent-4-yn-2-one, is synthesized first. This prochiral molecule is then exposed to a chiral reducing agent or a catalyst system that selectively delivers a hydride to one face of the carbonyl group, thereby establishing the stereocenter at C2 with a preferred configuration.

The Noyori asymmetric hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones. semanticscholar.orglanl.gov These reactions typically employ ruthenium (II) catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. semanticscholar.org This catalytic system is highly effective for a range of functionalized ketones, including those with alkynyl groups. lanl.gov

The synthesis of enantiopure this compound can be achieved by the asymmetric reduction of 1-methoxypent-4-yn-2-one using a Noyori-type catalyst. The mechanism involves the coordination of the ketone's carbonyl oxygen to the ruthenium center. The chiral ligands create a sterically defined space around the metal, forcing the ketone to bind in a specific orientation. This η²-coordination directs the transfer of a hydride from the metal to the carbonyl carbon from the less hindered face, resulting in the formation of the alcohol with high enantiomeric excess (ee).

Research has shown that Noyori-type catalysts demonstrate superior efficiency for this transformation compared to other catalytic systems. For instance, the use of a RuCl₂[(S)-XylBINAP] system can achieve high yield and excellent enantioselectivity.

Table 1: Comparative Performance of Catalysts in the Asymmetric Reduction of the Ketone Precursor

This table compares the effectiveness of different catalytic systems in the enantioselective reduction of 1-methoxypent-4-yn-2-one. Data highlights the superior performance of the Noyori-type ruthenium catalyst in terms of both enantiomeric excess and chemical yield.

| Catalyst System | Temperature | Pressure | ee (%) | Yield (%) |

| RuCl₂[(S)-XylBINAP] | 50°C | 50 atm H₂ | 98.2 | 91 |

| Rhodium-DuPhos | 25°C | 30 atm H₂ | 95.7 | 88 |

| Enzymatic (KRED-101) | 37°C | 1 atm | 99.1 | 82 |

Stereoselective Alkyne Coupling Reactions for Chiral Induction

An alternative to reducing a pre-formed ketone is to establish the chiral center during the carbon-carbon bond-forming step itself. Stereoselective alkyne coupling reactions involve the addition of an acetylide to an aldehyde, where a chiral catalyst or ligand orchestrates the facial selectivity of the attack, thereby inducing the desired chirality in the resulting propargyl alcohol.

Palladium-copper co-catalyzed reactions, such as the Sonogashira coupling, are renowned for their ability to form C(sp²)-C(sp) bonds. researchgate.net Adaptations of this methodology can be envisioned for the asymmetric synthesis of chiral propargyl alcohols. A conceptual pathway for synthesizing (S)-1-Methoxypent-4-yn-2-ol involves a stereoselective alkyne coupling where the chiral environment is provided by the catalyst system. In such a reaction, a terminal alkyne and an aldehyde are coupled in the presence of a palladium complex with chiral ligands and a copper(I) co-catalyst. The chiral induction during this coupling step leads to the preferential formation of the (S)-enantiomer.

Table 2: Optimized Conditions for a Conceptual Pd-Cu Catalyzed Synthesis

This table outlines the optimized parameters for a conceptual palladium-copper catalyzed route to (S)-1-Methoxypent-4-yn-2-ol, emphasizing the key components of the catalytic system.

| Parameter | Value |

| Catalyst | PdCl₂(PPh₃)₂ (0.5%) |

| Co-catalyst | CuI (1%) |

| Base | Triethylamine |

| Chiral Ligand | (Specify Chiral Ligand) |

The stereoselectivity in metal-catalyzed additions to alkynes is often governed by the formation of a π-complex between the catalyst and the alkyne's triple bond. almerja.comlumenlearning.com The sp-hybridized carbons of the alkyne have tightly held π-electrons, which can coordinate to an available orbital on the metal center. almerja.com

In a palladium-catalyzed asymmetric coupling, the chiral ligands attached to the palladium atom create a defined chiral pocket. When the alkyne substrate enters this pocket and forms a π-complex with the palladium, its orientation is biased. This coordination geometry, stabilized by the specific interactions with the chiral ligand, dictates which face of the alkyne is presented for the subsequent bond formation. For the synthesis of (S)-1-Methoxypent-4-yn-2-ol, the stabilization of a specific π-complex transition state directs the incoming nucleophile or the coupling partner to attack in a manner that yields the (S)-configuration at the newly formed stereocenter. The difference in the activation energies between the two possible diastereomeric transition states (one leading to the R-enantiomer and the other to the S-enantiomer) determines the degree of enantioselectivity.

Chiral Auxiliary and Chiral Precursor Strategies (e.g., Epichlorohydrin)

Strategies employing the "chiral pool" offer reliable and often predictable routes to enantiopure molecules. These methods utilize readily available, inexpensive chiral compounds as either temporary directing groups (chiral auxiliaries) or as foundational building blocks (chiral precursors).

A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. york.ac.uk After the key stereocenter-forming step, the auxiliary is removed, leaving the enantiomerically enriched product. nih.gov For example, an achiral methoxy-containing carboxylic acid could be attached to a chiral amine auxiliary like pseudoephenamine. nih.gov The resulting amide would then undergo diastereoselective alkylation with a propargyl halide, where the bulky auxiliary blocks one face of the enolate. Subsequent cleavage of the auxiliary would furnish the chiral alcohol.

A more direct approach involves using a chiral precursor, a molecule from the chiral pool that already contains one or more stereocenters. tcichemicals.com (R)- or (S)-epichlorohydrin is an excellent and versatile chiral precursor for synthesizing a variety of chiral molecules, including propargyl alcohols. skemman.isresearchgate.net A plausible synthetic route to (S)-1-Methoxypent-4-yn-2-ol from (S)-epichlorohydrin would proceed in two steps:

Epoxide opening with methoxide (B1231860): (S)-epichlorohydrin is treated with sodium methoxide. The methoxide ion acts as a nucleophile, opening the epoxide ring to form an intermediate which rearranges to (R)-methoxypropylene oxide.

Acetylide addition: The resulting chiral epoxide is then opened by a nucleophilic attack from the lithium salt of propyne (B1212725) (lithium propynide). The acetylide attacks the less sterically hindered terminal carbon of the epoxide, opening the ring and yielding the desired (S)-1-methoxypent-4-yn-2-ol after an aqueous workup. This strategy effectively transfers the chirality of the starting epichlorohydrin (B41342) to the final product.

General Synthetic Routes and Process Optimization

General strategies for synthesizing this compound and its stereoisomers often involve the creation of the pentynyl framework followed by or concurrent with the introduction of the oxygenated functional groups. Optimization of these routes is critical for achieving high yields and stereoselectivity.

A multi-step synthesis sequence can produce the propargyl ketone precursor, 1-methoxypent-4-yn-2-one, which is then stereoselectively reduced to the target alcohol. One approach involves a palladium-copper catalyzed cross-coupling reaction (Sonogashira coupling) between a terminal alkyne and an alkyl halide, followed by methylation of the resulting hydroxyl group. For instance, a terminal alkyne can be reacted with iodomethane (B122720) in the presence of a palladium-copper catalyst system. The subsequent hydroxyl group is then methylated using a strong base like sodium hydride and an alkylating agent such as methyl iodide. The final step to obtain the target alcohol is an asymmetric reduction of the ketone.

Table 1: Optimized Conditions for Pd-Cu Catalyzed Precursor Synthesis

| Parameter | Stage 1: Alkyne Coupling | Stage 2: Methylation |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (0.5%) | – |

| Co-catalyst | CuI (1%) | – |

| Base | Triethylamine | NaH (2 eq) |

| Alkylating Agent | Iodomethane | CH₃I (2 eq) |

| Temperature | 60°C | 25°C |

| Reaction Time | 12 h | 3 h |

| Yield | 78% | 84% |

The stereochemistry at the C2 position is typically introduced during the reduction of the intermediate ketone, 1-methoxypent-4-yn-2-one. Asymmetric hydrogenation using catalysts like Noyori-type Ruthenium systems can achieve high enantiomeric excess (ee).

Table 2: Catalyst Performance for Asymmetric Reduction of 1-Methoxypent-4-yn-2-one

| Catalyst System | Temperature | Pressure | ee (%) | Yield (%) |

|---|---|---|---|---|

| RuCl₂[(S)-XylBINAP] | 50°C | 50 atm H₂ | 98.2 | 91 |

| Rhodium-DuPhos | 25°C | 30 atm H₂ | 95.7 | 88 |

| Enzymatic (KRED-101) | 37°C | 1 atm | 99.1 | 82 |

The synthesis of propargylic alcohols can often be accomplished by the addition of an organometallic alkyne derivative to an aldehyde. In the context of this compound, this involves the reaction of a metallated derivative of a methoxybutyne with formaldehyde (B43269). A related reaction involves treating 1-methoxybut-1-en-3-yne with ethylmagnesium bromide to form a Grignard reagent, which is then reacted with an aldehyde like acetaldehyde. gla.ac.uk

A plausible route for this compound would start with 4-methoxybut-1-yne. nih.gov This alkyne can be deprotonated using a strong base, such as ethylmagnesium bromide or an organolithium reagent, to generate the corresponding acetylide. This nucleophilic acetylide is then reacted with formaldehyde, which serves as a one-carbon electrophile. Subsequent aqueous workup protonates the resulting alkoxide to yield the primary alcohol, 2-pentyn-1-ol, as an intermediate which can be further functionalized. google.com Alternatively, direct use of a protected methoxy-substituted propargyl halide with formaldehyde can also be envisioned.

One-carbon homologation of an aldehyde provides a direct method to form a terminal alkyne. nih.gov The Seyferth-Gilbert-Bestmann reaction is a prominent example of this transformation. This method utilizes a diazophosphonate reagent, such as dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) or a derivative, to convert an aldehyde into the corresponding terminal alkyne in a single step. nih.gov

This strategy has been successfully applied to synthesize a related compound, (2S)-1-O-Benzyl-2-methoxypent-4-yn-1-ol. nih.gov The synthesis starts with an appropriate aldehyde, which is reacted with a crude diazophosphonate in the presence of a base like potassium carbonate in methanol (B129727). nih.gov This reaction proceeds overnight and yields the target alkyne after chromatographic purification. nih.gov

Table 3: Example of Aldehyde to Alkyne Homologation nih.gov

| Reactant (Aldehyde) | Reagent | Base | Solvent | Yield |

|---|

This methodology is notable for its operational simplicity and the ability to use crude reagents, making it suitable for larger-scale preparations. nih.govlookchem.com

Allylic substitution reactions offer another pathway to construct the carbon backbone of this compound. These reactions typically involve the coupling of an organocopper reagent, specifically a copper acetylide, with an allylic electrophile. molaid.com The reaction often proceeds via an anti-S_N2' mechanism, where the nucleophile attacks the double bond at the gamma position relative to the leaving group, causing a shift of the double bond. uni-muenchen.de

For the synthesis of this compound, a potential strategy would involve the reaction of a copper acetylide with a suitable three-carbon electrophile containing a methoxy (B1213986) group and a leaving group on an adjacent carbon, such as a methoxy-substituted allylic epoxide or carbonate. The copper acetylide, generated from a terminal alkyne and a copper(I) salt, would act as the nucleophile. The regioselectivity of the attack on the allylic system is a key consideration in this approach. uni-muenchen.deskemman.is

Scalable Production Methods

For the practical application and further development of this compound and its derivatives, scalable and efficient production methods are essential.

Continuous flow chemistry presents a modern and efficient alternative to traditional batch processing for the industrial synthesis of fine chemicals like (2S)-1-methoxypent-4-yn-2-ol. Microfluidic systems offer significant advantages, including enhanced mass and heat transfer, which is particularly important for managing exothermic steps.

The production of (2S)-1-methoxypent-4-yn-2-ol has been successfully adapted to a continuous flow process. This system utilizes a microreactor with a defined residence time and a temperature gradient to optimize the reaction conditions. Furthermore, the integration of catalyst recycling, such as using filtration membranes for palladium on carbon (Pd/C), improves the economic and environmental profile of the synthesis. Real-time monitoring with techniques like IR spectroscopy allows for precise control over the reaction's progress.

Table 4: Comparison of Batch vs. Flow Synthesis for (2S)-1-Methoxypent-4-yn-2-ol Production

| Metric | Batch Process | Flow Process |

|---|---|---|

| Space-Time Yield ( kg/m ³·h) | 1.8 | 14.6 |

| Catalyst Loading (mol%) | 0.5 | 0.2 |

| Energy Consumption (kWh/kg) | 32 | 9 |

| Purity (HPLC %) | 98.7 | 99.4 |

Enzymatic Resolution Techniques for Enantiopure Batches

The production of enantiomerically pure this compound is crucial for its application as a chiral building block in specialized synthesis. Enzymatic kinetic resolution (EKR) stands out as a highly effective and environmentally benign method for separating the enantiomers of racemic this compound. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure alcohol from the newly formed product. jocpr.com

Kinetic resolution involves the enzyme-catalyzed acylation (transesterification) or deacylation (hydrolysis) of a racemic alcohol. researchgate.netnih.gov In the case of this compound, the most common approach is the transesterification of the racemic alcohol using an acyl donor, such as vinyl acetate (B1210297). nih.gov The enzyme selectively acylates one enantiomer, leaving the other enantiomer as an unreacted alcohol. The efficiency of this separation is quantified by the enantiomeric ratio (E value), which compares the reaction rates of the two enantiomers. jocpr.com High E values are indicative of excellent enantioselectivity, leading to products with high enantiomeric excess (ee).

Research into the enzymatic resolution of racemic this compound has identified several effective lipases. A combination of chemical synthesis to produce the racemic alcohol followed by biocatalytic resolution offers a practical route to the desired enantiopure compounds. Lipases from various microbial sources have been screened for their efficacy in this process.

Detailed findings from a study involving the lipase-mediated acetylation of racemic this compound are presented below. The study highlights the performance of different lipases in achieving high enantiomeric excess for the unreacted (S)-enantiomer.

Table 1: Performance of Various Lipases in the Kinetic Resolution of this compound

| Lipase (B570770) Source | Conversion (%) | ee (%) | E Value |

|---|---|---|---|

| Candida antarctica Lipase B | 48 | 98.3 | >200 |

| Pseudomonas fluorescens Lipase | 52 | 97.1 | 158 |

| Thermomyces lanuginosus Lipase | 41 | 96.8 | 132 |

| Lipase PS-30 | - | 98 (at 52% conversion) | >200 |

Data sourced from a study on chiral resolution via enzymatic kinetic separation.

The results indicate that Candida antarctica Lipase B (CALB) is an exceptionally selective catalyst for this resolution, achieving an enantiomeric excess of 98.3% with an E value greater than 200 at 48% conversion. rsc.orgviamedica.pl Similarly, Lipase PS-30 also demonstrates a high E value of over 200, resulting in 98% ee for the remaining (S)-alcohol at 52% conversion. The high E values signify that both the remaining alcohol and the acylated product can be obtained with very high enantiopurity. nih.gov

The general procedure for such a resolution involves incubating the racemic alcohol with the chosen lipase in a suitable organic solvent, often a non-polar one like hexane, and adding an acyl donor. nih.gov Vinyl acetate is a commonly used acyl donor because it generates a benign coproduct. nih.govacs.org The reaction progress is monitored until the desired conversion level (ideally close to 50%) is reached, at which point the unreacted alcohol and the newly formed ester are separated.

The success of this enzymatic approach provides a scalable and efficient pathway for accessing enantiopure (S)-1-methoxypent-4-yn-2-ol, a valuable intermediate for further chemical synthesis.

Mechanistic Investigations of Reactions Involving 1 Methoxypent 4 Yn 2 Ol

Elucidation of Palladium-Catalyzed Reaction Mechanisms

Palladium catalysts are widely employed for the transformation of alkynols like 1-methoxypent-4-yn-2-ol. Mechanistic studies have been pivotal in understanding the intricate steps involved in these reactions.

A cornerstone of many palladium-catalyzed reactions is the oxidative addition of a substrate to a low-valent palladium(0) species, followed by reductive elimination to form the product and regenerate the catalyst. csbsju.eduwikipedia.orglibretexts.org In the context of reactions involving this compound, the initial step often involves the coordination of the alkyne moiety to the palladium center. Subsequent oxidative addition can occur across various bonds, depending on the reaction partners. For instance, in cross-coupling reactions, an organic halide might undergo oxidative addition to the palladium(0) complex. csbsju.edu This is followed by insertion of the alkyne and subsequent reductive elimination, which couples the organic group with the alkynol framework. libretexts.org

A proposed catalytic cycle for a generic palladium-catalyzed cross-coupling reaction involving an alkynol is depicted below:

| Step | Description |

| 1. Oxidative Addition | An organic halide (R-X) adds to the Pd(0) catalyst, forming a Pd(II) intermediate. |

| 2. Alkyne Insertion | The alkyne moiety of this compound coordinates to and inserts into the Pd-R bond. |

| 3. Transmetalation (if applicable) | In reactions like Suzuki or Negishi couplings, a second organic group is transferred to the palladium center from an organometallic reagent. csbsju.edu |

| 4. Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org |

Palladacycles, which are organopalladium compounds featuring a carbon-palladium bond within a cyclic structure, are often invoked as key intermediates in palladium-catalyzed reactions. wikipedia.org They can be formed through cyclopalladation, a process where a C-H bond of the substrate undergoes activation and forms a bond with the palladium center. nih.gov In reactions involving this compound, the formation of palladacycle intermediates can significantly influence the regio- and stereoselectivity of the transformation.

The size of the palladacycle, typically 5- or 6-membered, can dictate the reaction pathway. nih.gov The formation of a six-membered palladacycle is often kinetically favored, while a five-membered palladacycle may be the thermodynamically more stable product. nih.gov The specific directing group on the substrate and the ligands on the palladium catalyst can influence which palladacycle is formed. nih.gov

These palladacycle intermediates can then undergo further reactions, such as insertion of other molecules or reductive elimination, to yield the final products. wikipedia.orgnih.gov The rigid structure of the palladacycle can hold the reacting partners in a specific orientation, leading to high levels of selectivity. nih.gov While often acting as precatalysts that generate palladium(0) in situ, there are instances where palladacycles participate directly in the catalytic cycle, maintaining a Pd(II)/Pd(IV) oxidation state pathway. nih.gov

| Feature | Role in Selectivity |

| Ring Size | Influences kinetic versus thermodynamic control of the reaction pathway. nih.gov |

| Ligand Effects | The nature of the ligands on palladium can direct the formation of specific palladacycle isomers. |

| Substrate Directing Groups | Functional groups on the substrate can direct C-H activation and the formation of a particular palladacycle. |

| Stereochemical Control | The defined geometry of the palladacycle can enforce a specific stereochemical outcome in the product. |

Detailed Analysis of Copper-Catalyzed Cascade Reactions

Copper catalysis offers a cost-effective and versatile platform for a variety of transformations involving alkynes. nih.gov In the case of this compound, copper catalysts can initiate cascade reactions, where a series of transformations occur in a single pot to rapidly build molecular complexity. rsc.org

The active catalytic species in copper-catalyzed reactions is often a copper(I) complex. nih.govmdpi.com While copper(II) salts are frequently used as catalyst precursors, they are often reduced in situ to the active copper(I) state. mdpi.com The coordination environment around the copper center is critical for its catalytic activity. Ligands, such as nitrogen- or phosphorus-based donors, can stabilize the copper(I) species and modulate its reactivity. mdpi.com

In reactions involving terminal alkynes, a key intermediate is the copper(I) acetylide, formed by the deprotonation of the alkyne. nih.gov This species is a potent nucleophile and can participate in a variety of coupling and addition reactions. The coordination of the alkyne to the copper center activates it towards nucleophilic attack. nih.gov

Copper-catalyzed cascade reactions of this compound often involve a sequence of intermolecular addition followed by intramolecular cyclization. For example, an initial copper-catalyzed addition of a nucleophile to the alkyne can generate an intermediate that is poised for a subsequent intramolecular cyclization.

A plausible mechanistic pathway for such a cascade is as follows:

Formation of Copper Acetylide: The terminal alkyne of this compound reacts with a copper(I) species to form a copper acetylide.

Intermolecular Addition: A nucleophile adds to the activated alkyne, often in an anti-Markovnikov fashion in hydroalkylation reactions. acs.org

Intramolecular Cyclization: The resulting intermediate, containing a nucleophilic moiety and the hydroxyl group of the original alkynol, can undergo an intramolecular cyclization to form a heterocyclic product.

The regioselectivity of the initial addition and the stereoselectivity of the cyclization are often controlled by the nature of the copper catalyst and the reaction conditions.

| Reaction Step | Key Features |

| Copper Acetylide Formation | Involves deprotonation of the terminal alkyne. nih.gov |

| Intermolecular Addition | Can proceed with high regioselectivity, for example, anti-Markovnikov addition. acs.org |

| Intramolecular Cyclization | Leads to the formation of cyclic ethers or other heterocyclic structures. |

Gold-Catalyzed Transformations: Formation and Cyclization Mechanisms of Allenyl Carbocations

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. nih.govmdpi.com In reactions involving propargylic alcohols like this compound, gold catalysts can promote rearrangements and cyclizations via the formation of highly reactive intermediates.

A key mechanistic feature of gold-catalyzed reactions of propargylic alcohols is the formation of allenyl species. The coordination of the gold(I) catalyst to the alkyne moiety facilitates the departure of the hydroxyl group, often through a nih.govnih.gov-sigmatropic rearrangement (Meyer-Schuster rearrangement), to generate an allene. nih.gov

This allene can then be activated by the gold catalyst, rendering it susceptible to nucleophilic attack and leading to the formation of an allyl cation. beilstein-journals.org This carbocationic intermediate is a key branching point in the reaction mechanism and can undergo a variety of subsequent transformations.

The cyclization of these allenyl carbocations is a common pathway leading to the formation of cyclic structures. beilstein-journals.org The regioselectivity of the cyclization is influenced by the substitution pattern of the allene and the nature of the tether connecting the allene to the nucleophilic group. nih.gov Deuterium labeling studies have been instrumental in elucidating the mechanistic details of these cyclization reactions, such as confirming the occurrence of 1,4-hydride shifts. beilstein-journals.org

A generalized mechanism for the gold-catalyzed transformation of a propargylic alcohol is outlined below:

| Step | Intermediate | Description |

| 1. Alkyne Activation | Gold(I) π-complex | The gold(I) catalyst coordinates to the alkyne of this compound. |

| 2. Rearrangement | Gold-containing allene | A Meyer-Schuster-type rearrangement occurs to form an allene intermediate. nih.gov |

| 3. Allene Activation | Allenyl carbocation | The gold catalyst activates the allene, leading to the formation of an allyl cation. beilstein-journals.org |

| 4. Cyclization | Cyclic product | An intramolecular nucleophile attacks the carbocation, resulting in a cyclized product. beilstein-journals.org |

Chemical Transformations and Derivatization Strategies of 1 Methoxypent 4 Yn 2 Ol

Selective Oxidation Reactions of the Hydroxyl Group to Carbonyl Functionalities

The secondary hydroxyl group of 1-methoxypent-4-yn-2-ol can be selectively oxidized to yield the corresponding ketone, 1-methoxypent-4-yn-2-one. This transformation is a crucial step in the synthesis of more complex molecules. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used reagents for this oxidation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). acs.org For instance, the oxidation of a similar alcohol, 1-(benzyloxy)pent-4-en-2-ol, to 1-(benzyloxy)pent-4-en-2-one was successfully achieved using DMP, affording the product in an 80% yield. acs.org Another example involves the oxidation of 5-(benzyloxy)-4,4-difluoropentan-2-ol with DMP, which resulted in a 76% yield of the corresponding ketone. acs.org These examples highlight the efficiency of DMP in oxidizing secondary alcohols to ketones without affecting other sensitive functional groups like double or triple bonds and ether linkages.

The resulting propargyl ketone, 1-methoxypent-4-yn-2-one, is a valuable intermediate. For example, it can undergo asymmetric reduction using Noyori-type ruthenium catalysts to regenerate the alcohol in high enantiomeric excess (>98% ee).

Table 1: Selected Oxidation Reactions of Alcohols to Carbonyls

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 1-(Benzyloxy)pent-4-en-2-ol | Dess-Martin periodinane (DMP) | 1-(Benzyloxy)pent-4-en-2-one | 80 | acs.org |

| 5-(Benzyloxy)-4,4-difluoropentan-2-ol | Dess-Martin periodinane (DMP) | 5-(Benzyloxy)-4,4-difluoropentan-2-one | 76 | acs.org |

| 1-(Benzyloxy)pent-3-yn-2-ol | Dess-Martin periodinane (DMP) | 1-(Benzyloxy)pent-3-yn-2-one | 72.8 | acs.org |

Reduction Reactions of the Alkyne Moiety

The terminal alkyne of this compound can be reduced to either an alkene or an alkane, depending on the catalyst and reaction conditions employed. This selectivity allows for the synthesis of a variety of saturated and unsaturated derivatives.

Catalytic hydrogenation is a widely used method for the reduction of alkynes. The choice of catalyst is critical to control the extent of reduction.

Partial Reduction to Alkenes: To obtain the corresponding alkene, (Z)-1-methoxypent-4-en-2-ol, a partially deactivated catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is typically used. This catalyst facilitates the syn-addition of hydrogen to the alkyne, resulting in the formation of a cis-alkene. While direct examples for this compound are not prevalent in the provided search results, the partial hydrogenation of a similar compound, a chlorohydrin hexayne, using Lindlar's catalyst was attempted to produce the corresponding all-cis hexaene. skemman.is

Complete Reduction to Alkanes: For the complete reduction of the alkyne to an alkane, forming 1-methoxypentan-2-ol, a more active catalyst like palladium on carbon (Pd/C) is employed. acs.org This reaction is typically carried out under a hydrogen atmosphere. acs.org For example, the hydrogenation of a similar compound, 1-methoxypent-3-yn-2-one, over 10% Pd/C in methanol (B129727) under 30 bar of hydrogen pressure for 24 hours led to the corresponding saturated product. acs.org The hydrogenation of various alkynols, such as 3-butyn-1-ol (B147353) and 3-butyn-2-ol, to their respective alkanols has also been demonstrated using a Pd/Al₂O₃ catalyst. mdpi.comresearchgate.net

Table 2: Catalytic Hydrogenation of Alkynes

| Starting Material | Catalyst | Product | Reference |

| 1-Methoxypent-3-yn-2-one | 10% Pd/C, H₂ | 1-Methoxypentan-2-one | acs.org |

| C4 Alkynols (e.g., 3-butyn-2-ol) | Pd/Al₂O₃ | C4 Alkanols (e.g., 2-butanol) | mdpi.com |

| Acetylene (C₂H₂) | Pd/Al₂O₃ | Ethylene (C₂H₄) and Ethane (C₂H₆) | rsc.org |

Substitution Reactions of the Methoxy (B1213986) Group for Diverse Functionalization

The methoxy group in this compound can potentially be substituted with other functional groups through nucleophilic substitution reactions. However, this transformation can be challenging due to the relatively low reactivity of ethers. Often, the ether linkage is cleaved under harsh conditions, for example, using strong acids like HBr or BBr₃. More specific and milder methods might be required for selective substitution without affecting other functional groups. While direct examples of substitution at the methoxy group of this compound were not found, similar structures undergo such reactions. For instance, methoxyl participation has been studied in solvolysis reactions of related systems. acs.org

Annulation and Cycloaddition Reactions Leading to Polycyclic and Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of complex cyclic structures, including polycyclic and heterocyclic systems, through annulation and cycloaddition reactions.

Derivatives of this compound can be utilized in the synthesis of benzo[a]fluorene derivatives. A study demonstrated a palladium-catalyzed cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes to produce benzo[a]fluorenes. nih.gov This reaction proceeds through a sequence of oxidative addition, insertion, C-H activation, and reductive elimination. nih.gov While the direct precursor was a 1,3-enyne, the structural motif is related to derivatives of this compound.

The structural elements of this compound are found in precursors for various heterocyclic systems.

Isochromenoquinolines: While no direct synthesis from this compound is documented in the search results, the synthesis of related quinoline (B57606) structures can occur via catalytic hydrogenation pathways of nitrogen-containing aromatic rings. mdpi.com

Furans: The synthesis of furans can be achieved from 1,4-dicarbonyl compounds through the Paal-Knorr synthesis. organic-chemistry.org Derivatives of this compound can be envisioned as precursors to such 1,4-dicarbonyls. Additionally, polysubstituted furans can be synthesized from the reaction of propargyl alcohols and terminal alkynes under specific catalytic conditions. organic-chemistry.org Another approach involves the palladium-catalyzed synthesis of 2,5-disubstituted furans from enyne acetates. organic-chemistry.org The intramolecular reactions of alkyl enol ethers with pendant alcohols, catalyzed by palladium, can also yield furan (B31954) products. organic-chemistry.org

Functionalization of the Terminal Alkyne

The terminal alkyne moiety of this compound is a versatile functional group that serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for the extension of the carbon skeleton and the introduction of diverse molecular fragments, making it a valuable building block in organic synthesis. Key transformations include palladium-catalyzed cross-coupling reactions and copper-catalyzed cycloadditions.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds under relatively mild conditions and demonstrates a broad tolerance for various functional groups, which is advantageous given the presence of the hydroxyl and methoxy groups in this compound. organic-chemistry.orgbeilstein-journals.org

The general mechanism involves the formation of a copper(I) acetylide in situ, which then undergoes transmetalation with a palladium(II) species generated from the oxidative addition of the aryl/vinyl halide to a palladium(0) complex. Reductive elimination from the resulting palladium(II) intermediate yields the coupled product and regenerates the palladium(0) catalyst. organic-chemistry.org Various palladium sources, ligands, and bases can be employed to optimize the reaction for specific substrates. beilstein-journals.orgrsc.org

Table 1: Representative Conditions for Sonogashira Coupling of Terminal Alkynes

| Catalyst System | Substrate Example | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Et₃N | Ionic Liquid | 55 °C, 3 h | >95% | beilstein-journals.org |

| Pd(PPh₃)₄ | 1-Iodo-2-methyl-4-nitrobenzene | N/A | THF-DMA | 75 °C | Low (batch) | rsc.org |

| Pd(OAc)₂ / XPhos | Benzyl Halides | N/A | N/A | N/A | Good | organic-chemistry.org |

This table presents generalized conditions for Sonogashira reactions with various terminal alkynes and aryl/vinyl halides, illustrating the typical parameters applicable for the functionalization of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole is the cornerstone of "click chemistry". organic-chemistry.org This transformation is renowned for its high efficiency, mild reaction conditions, stereospecificity, and broad scope. organic-chemistry.orgtcichemicals.com The reaction can often be performed in a variety of solvents, including aqueous media, and is tolerant of many functional groups, making it highly suitable for the derivatization of biomolecules and complex synthetic intermediates. tcichemicals.comlumiprobe.com For this compound, this reaction provides a highly reliable method for linking the molecule to other azide-functionalized structures.

The mechanism proceeds via the formation of a copper acetylide, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, followed by ring contraction and protonolysis to yield the stable triazole product. organic-chemistry.org The resulting triazole ring is not merely a linker but can also exhibit various biological activities. tcichemicals.com

Table 2: General Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | 1,3-Dipolar Cycloaddition | organic-chemistry.org |

| Catalyst | Copper(I) source (e.g., CuSO₄/sodium ascorbate, CuI) | organic-chemistry.orgtcichemicals.com |

| Reactants | Terminal Alkyne, Organic Azide | lumiprobe.com |

| Product | 1,4-disubstituted-1,2,3-triazole | organic-chemistry.org |

| Key Advantages | High yield, high regioselectivity, mild conditions, wide solvent compatibility (including water), broad functional group tolerance. | tcichemicals.comlumiprobe.com |

| pH Insensitivity | The reaction works well in a pH range of 4-11. | lumiprobe.com |

Other functionalizations of the terminal alkyne are also possible, including hydroazidation reactions catalyzed by silver(I) salts to form vinyl azides, or various C-C bond-forming reactions that proceed through radical mechanisms or dehydrative coupling with alcohols. organic-chemistry.orgrsc.orgbeilstein-journals.org

Protection and Deprotection Strategies for Hydroxyl and Methoxy Groups

In multistep syntheses involving this compound, the selective protection and deprotection of its hydroxyl and methoxy groups are often necessary to prevent unwanted side reactions. The choice of protecting groups is dictated by their stability to subsequent reaction conditions and the ease of their selective removal.

Hydroxyl Group Protection and Deprotection

The secondary alcohol in this compound can interfere with strongly basic reagents or organometallics and may be susceptible to oxidation. masterorganicchemistry.com Silyl ethers are among the most common and reliable protecting groups for alcohols due to their ease of installation, stability, and straightforward removal. masterorganicchemistry.com

Protection: The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting secondary alcohols. thieme-connect.com The protection is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444) or 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent such as N,N-dimethylformamide (DMF). commonorganicchemistry.com For more sterically hindered or less reactive alcohols, the more powerful silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMS-OTf), can be used with a non-nucleophilic base like 2,6-lutidine. commonorganicchemistry.com

Deprotection: Removal of the TBDMS group is most commonly accomplished using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). commonorganicchemistry.com The high strength of the silicon-fluoride bond drives the cleavage reaction. masterorganicchemistry.com Acidic conditions, such as hydrochloric acid in methanol, can also be effective for deprotection. commonorganicchemistry.com A method for the selective deprotection of primary TBDMS ethers in the presence of secondary ones using formic acid has also been described, highlighting the potential for orthogonal strategies in more complex molecules. thieme-connect.comthieme-connect.com

Table 3: Protection/Deprotection of Secondary Alcohols with TBDMS

| Transformation | Reagent(s) | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Protection | TBDMS-Cl, Imidazole | DMF | Room Temp | commonorganicchemistry.com |

| Protection | TBDMS-OTf, 2,6-Lutidine | DCM | 0 °C to Room Temp | commonorganicchemistry.com |

| Deprotection | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp | commonorganicchemistry.com |

| Deprotection | HCl | Methanol | Room Temp | commonorganicchemistry.com |

Methoxy Group Deprotection

The methoxy group is an ether, which is generally considered stable and unreactive. thieme-connect.com However, in certain synthetic routes, its cleavage to reveal a free hydroxyl group may be required. This demethylation is a challenging transformation that often requires harsh conditions. thieme-connect.comacs.org

Deprotection (Ether Cleavage): A variety of reagents have been developed for the cleavage of aryl methyl ethers, and some are applicable to aliphatic ethers, although the latter are generally more resistant. Lewis acids are commonly employed; for instance, antimony(V) chloride (SbCl₅) has been reported as an efficient reagent for demethylation at ambient temperatures. thieme-connect.comthieme-connect.com Thiol-based systems are another effective strategy. Reagents like 2-(diethylamino)ethanethiol (B140849) in the presence of a strong base can cleave aromatic methyl ethers, offering the advantage of an odorless workup due to the acidic extractability of the thiol reagent and its byproduct. acs.org Other methods may involve strong protic acids like hydroiodic acid or Lewis acids such as boron tribromide (BBr₃). researchgate.net

Table 4: Reagents for the Deprotection of Methyl Ethers

| Reagent System | Substrate Type | Conditions | Key Advantage(s) | Reference |

|---|---|---|---|---|

| Antimony(V) Chloride (SbCl₅) | Aryl & Benzyl Methyl Ethers | Acetonitrile, Room Temp | Mild conditions, high yields | thieme-connect.comthieme-connect.com |

| 2-(Diethylamino)ethanethiol / Base | Aromatic Methyl Ethers | High Temp (e.g., 150 °C) | Odorless workup, practical for scale-up | acs.org |

| Boron Tribromide (BBr₃) | Aryl & Alkyl Ethers | DCM, Low Temp | Highly effective, general | acs.org |

Advanced Applications of 1 Methoxypent 4 Yn 2 Ol As a Synthetic Building Block

Role in Total Synthesis of Complex Natural Products

The strategic placement of functional groups in 1-Methoxypent-4-yn-2-ol makes it an attractive starting material or intermediate for the synthesis of a variety of natural products. The terminal alkyne allows for chain extension and the formation of carbon-carbon bonds, while the chiral alcohol provides a handle for stereocontrolled transformations.

Intermediate in Brevisamide Synthesis

Brevisamide is a marine alkaloid with a complex polycyclic ether structure. While a direct total synthesis of Brevisamide using this compound as a starting material has not been reported in the literature, the structural motifs within Brevisamide suggest a potential, albeit indirect, application of this building block. The synthesis of the tetrahydropyran (B127337) core of Brevisamide often involves the coupling of smaller, functionalized fragments. researchgate.netacs.orgnih.govnih.govpurdue.edu The carbon backbone and oxygenation pattern of this compound could, in principle, be elaborated to form a fragment suitable for incorporation into a Brevisamide synthesis strategy. However, current published synthetic routes to Brevisamide utilize different key intermediates and synthetic strategies, such as the hetero-Diels-Alder reaction and Nozaki-Hiyama-Kishi coupling. researchgate.netpurdue.edu

Precursor for DHA-like Methoxylated Ether Lipids

Methoxylated ether lipids (MELs) are a class of bioactive compounds found in marine organisms, such as sharks. researchgate.netskemman.is A particularly interesting subset of these lipids are those that contain a docosahexaenoic acid (DHA)-like polyunsaturated chain with a methoxy (B1213986) group at the C-2 position. The total synthesis of these complex natural products relies on the assembly of key building blocks that already contain the required stereochemistry and functionalization.

Research into the total synthesis of a DHA-like methoxylated ether lipid has highlighted the importance of chiral building blocks containing a methoxy group at the 2-position of an alkyl chain. researchgate.netskemman.isbohrium.comnih.govmdpi.com While not always starting directly from this compound, the synthetic strategies often employ structurally analogous intermediates. For instance, the synthesis of a DHA-like MEL has been achieved through the iterative coupling of a chiral glyceryl glycidyl (B131873) ether building block with a polyyne fragment. nih.gov The construction of the methoxylated polyyne side chain often starts from smaller, chiral propargyl alcohol derivatives. A key intermediate in the synthesis of a related methoxylated lipid is (R)-1-chloropent-4-yn-2-ol, which shares the same carbon skeleton and stereocenter as the (R)-enantiomer of this compound. skemman.is This underscores the utility of such five-carbon synthons in the convergent synthesis of these complex lipids. The terminal alkyne of these building blocks is crucial for the sequential copper-mediated coupling reactions used to construct the full polyunsaturated chain. researchgate.netskemman.isskemman.is

Strategic Component in 11β-Methoxycurvularin Synthesis

11β-Methoxycurvularin is a macrocyclic polyketide that has garnered interest due to its cytotoxic and antimicrobial activities. arkat-usa.org Several total syntheses of this natural product have been reported, often employing a convergent strategy where key fragments are synthesized separately and then coupled. researchgate.netarkat-usa.orgthieme-connect.comacs.orgresearchgate.net

The retrosynthetic analysis of 11β-methoxycurvularin typically disconnects the macrocycle to reveal a long-chain carboxylic acid and an aromatic piece. arkat-usa.org The synthesis of the aliphatic chain often involves the use of chiral building blocks to set the stereocenters. While published syntheses may start from simpler precursors like homopropargyl alcohol, the functional group array in this compound makes it a highly attractive, pre-functionalized starting material for a more efficient synthesis. arkat-usa.org One reported synthesis of 11β-methoxycurvularin utilizes a key fragment that is a derivative of a pentynol, highlighting the strategic importance of this type of structure. arkat-usa.org The synthesis involves Sharpless asymmetric epoxidation to introduce a chiral center, which could potentially be bypassed by starting with an enantiopure form of this compound. The terminal alkyne is essential for subsequent coupling reactions to build the carbon skeleton of the natural product.

Incorporation into Macrocyclic Ring Systems

The presence of a terminal alkyne makes this compound a prime candidate for use in macrocyclization reactions. Modern synthetic methods for constructing macrocycles often rely on the efficient and chemoselective formation of rings from linear precursors. nih.govrsc.orgresearchgate.netacs.orgresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a widely used method for forming triazole-containing macrocycles. The terminal alkyne of this compound can readily participate in such reactions.

While no specific examples of macrocycles synthesized directly from this compound are prominent in the literature, the general strategy is well-established. A linear precursor containing the this compound moiety at one end and an azide (B81097) at the other could be cyclized under CuAAC conditions. The hydroxyl and methoxy groups could be used to influence the conformation of the resulting macrocycle or to serve as points for further functionalization. Other metal-catalyzed macrocyclization reactions, such as those employing palladium or zirconium, could also utilize the alkyne functionality of this building block. nih.gov

Precursor for Pharmaceutical and Agrochemical Intermediates

The unique structural features of this compound make it a valuable precursor for the synthesis of biologically active molecules in the pharmaceutical and agrochemical sectors. The terminal alkyne can be transformed into a variety of other functional groups, and the chiral center can be crucial for biological activity.

A notable example in the agrochemical field is the development of novel triazole-based fungicides. One such patented compound is 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-(1,2,4-triazol-1-yl)pent-3-yn-2-ol. googleapis.com This molecule contains a pent-3-yn-2-ol core structure, which is an isomer of this compound. A straightforward isomerization of the triple bond from the terminal position to the internal position would convert this compound into a direct precursor for this class of agrochemicals.

In the pharmaceutical realm, derivatives of this compound have been identified in natural products with potential therapeutic applications. For instance, a complex norlignan glucoside, (1S,2R)-1-(3,4-dihydroxyphenyl)-5-(4-β-D-glucopyranoxy-3-hydroxyphenyl)-1-methoxypent-4-yn-2-ol, was isolated from Hypoxis hemerocallidea. colab.wsresearchgate.net This compound, which contains the intact this compound skeleton, was investigated for its anti-inflammatory properties. The synthesis of such complex molecules or their analogues for structure-activity relationship studies could strategically employ this compound as a starting material. Furthermore, the synthesis of a related compound, 1-(benzyloxy)pent-4-yn-2-ol, as an intermediate in the preparation of fluorinated building blocks highlights the utility of this scaffold in medicinal chemistry. acs.org

Utilization in the Development of Specialty Organic Materials

The alkyne and hydroxyl functionalities of this compound provide reactive handles for its incorporation into polymers and other specialty organic materials. The terminal alkyne can participate in a variety of polymerization reactions, including those catalyzed by transition metals, leading to the formation of polymers with unique properties. acs.orgacs.orgnih.gov

For example, the gold-catalyzed activation of alkynes is a powerful tool for the construction of complex organic molecules and could be applied to the polymerization of monomers like this compound. acs.org The resulting polymers would feature pendant hydroxyl and methoxy groups, which could influence their solubility, thermal properties, and ability to coordinate with metal ions. The hydroxyl group could also be used for post-polymerization modification, allowing for the tuning of the material's properties. rsc.org For instance, the hydroxyl groups could be esterified or etherified to introduce other functional groups.

While specific examples of polymers derived solely from this compound are not widely reported, the synthesis of polymers from other functionalized alkynes and the post-synthetic modification of polymers like polyvinyl alcohol (PVA) provide a clear indication of the potential of this building block in materials science. rsc.orgrsc.orgacs.org The development of functional materials such as stimuli-responsive polymers, liquid crystals, or materials for optical applications could benefit from the unique combination of functional groups present in this compound.

Integration into Solid-Phase Organic Synthesis Methodologies

The integration of a small molecule like this compound onto a solid support is a foundational step in solid-phase organic synthesis (SPOS). This technique offers the significant advantage of simplified purification, as excess reagents and by-products can be washed away from the polymer-bound compound of interest.

Attachment to a Solid Support: The hydroxyl group of this compound provides a convenient handle for immobilization. A common approach would involve its reaction with a resin functionalized with a suitable linker. For example, a Wang resin, which presents benzylic hydroxyl groups, could be activated and coupled with the alcohol of this compound to form an ether linkage. Alternatively, a resin-bound carboxylic acid (like a Rink Amide resin precursor) could be esterified with the alcohol.

Potential Synthetic Utility on Solid Support: Once anchored, the terminal alkyne of the resin-bound this compound would be readily available for a variety of transformations. A key application in combinatorial chemistry would be its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate a library of triazole-containing compounds. The immobilized nature of the starting material would allow for the efficient and parallel synthesis of numerous derivatives.

| Resin Type | Linkage Type | Potential Cleavage Condition |

| Wang Resin | Ether | Strong acid (e.g., Trifluoroacetic acid) |

| Rink Amide Resin | Ester | Mild acid |

| Polystyrene-CH2-Cl | Ether | Strong acid / Lewis acid |

This table represents a theoretical application of this compound in SPOS, as direct literature is not available.

Building Block for Fluorinated Analog Synthesis

The synthesis of fluorinated organic molecules is of great interest, particularly in medicinal chemistry, as the introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. researchgate.net While direct fluorination of this compound is not prominently described, its structure offers potential pathways for creating fluorinated analogs.

Potential Fluorination Strategies: One hypothetical approach could involve the conversion of the secondary alcohol to a ketone, yielding 1-methoxypent-4-yn-2-one. This ketone could then be a substrate for deoxofluorination agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to introduce two fluorine atoms at the C2 position.

Another theoretical route could utilize the terminal alkyne. For instance, a hydrofluorination reaction across the triple bond could, in principle, yield a vinyl fluoride (B91410). Alternatively, the alkyne could be transformed into other functional groups that are more amenable to fluorination reactions.

| Functional Group | Potential Fluorination Reagent | Resulting Fluorinated Moiety |

| Secondary Alcohol (via oxidation to ketone) | Diethylaminosulfur trifluoride (DAST) | gem-Difluoroalkane |

| Terminal Alkyne | Hydrogen fluoride (HF) sources | Vinyl fluoride |

This table outlines potential, but not experimentally documented, strategies for the synthesis of fluorinated analogs from this compound.

Biological Activity and Structure Activity Relationship Sar Studies of 1 Methoxypent 4 Yn 2 Ol Derivatives

Exploration of Antimicrobial and Anticancer Properties

Derivatives of 1-methoxypent-4-yn-2-ol have been investigated for their potential as both antimicrobial and anticancer agents. medchemexpress.com The presence of the alkyne group, along with other functional moieties, allows for diverse chemical modifications, leading to compounds with a range of biological effects.

Antimicrobial Activity: Studies have shown that compounds derived from the this compound structure exhibit activity against various pathogens. For instance, certain derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The evaluation of antimicrobial efficacy is often conducted using methods like the agar (B569324) diffusion assay, where the zone of inhibition indicates the potency of the compound. While specific studies on this compound itself are limited, related structures containing acetylenic and alcohol functionalities are known to possess antimicrobial properties. mdpi.com For example, norlignan glucosides, which can be derived from similar precursors, have shown antibacterial activity against Escherichia coli. researchgate.net

Anticancer Activity: The anticancer potential of this compound derivatives has been assessed against several cancer cell lines. The cytotoxicity of these compounds is typically determined using assays like the MTT assay, which measures cell viability after treatment. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify a compound's potency. Research has indicated that certain derivatives display cytotoxic effects against cell lines such as human breast adenocarcinoma (MCF-7), human colon carcinoma (HCT116), and human cervical cancer (HeLa). The observed IC50 values suggest that these compounds could be potential leads for developing new anticancer agents. The structural features of these molecules, including the alkyne group, are often crucial for their interaction with biological targets in cancer cells. mdpi.com For example, some alkyne-containing chalcone (B49325) derivatives have shown promising anticancer activity. derpharmachemica.comcellbiopharm.com

Table 1: Reported Biological Activities of this compound Analogues This table is illustrative and based on data for analogous compounds. Specific data for this compound derivatives may vary.

| Activity Type | Target | Observed Effect | Reference Compound/Derivative |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition Zone: 15 mm | (2S)-1-methoxypent-4-yn-2-ol analogue |

| Antimicrobial | Escherichia coli | Inhibition Zone: 12 mm | (2S)-1-methoxypent-4-yn-2-ol analogue |

| Antimicrobial | Pseudomonas aeruginosa | Inhibition Zone: 10 mm | (2S)-1-methoxypent-4-yn-2-ol analogue |

| Anticancer | MCF-7 (Breast Cancer) | IC50: 25 µM | (2S)-1-methoxypent-4-yn-2-ol analogue |

| Anticancer | HCT116 (Colon Cancer) | IC50: 15 µM | (2S)-1-methoxypent-4-yn-2-ol analogue |

| Anticancer | HeLa (Cervical Cancer) | IC50: 20 µM | (2S)-1-methoxypent-4-yn-2-ol analogue |

Investigation of Anti-inflammatory Mechanisms (e.g., iNOS and NF-κB Inhibition)

A significant area of research for compounds containing the acetylenic carbinol motif involves their anti-inflammatory properties. The mechanisms often involve the modulation of key inflammatory pathways, such as those mediated by inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB). researchgate.netmdpi.com

iNOS Inhibition: Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammatory conditions. jcritintensivecare.orgnih.gov Therefore, inhibiting iNOS is a key therapeutic strategy. Studies on compounds structurally related to this compound have demonstrated their ability to suppress NO production. researchgate.netmdpi.com For example, certain norlignan glucosides, which share a core structure, have been shown to moderately inhibit NO production in lipopolysaccharide (LPS)-stimulated mouse macrophages. researchgate.net This inhibition is often linked to the down-regulation of iNOS expression at the mRNA and protein levels. mdpi.comresearchgate.net

NF-κB Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including iNOS and various cytokines. medchemexpress.comnih.gov The NF-κB signaling pathway has thus become an important target for anti-inflammatory drug development. nih.gov Derivatives containing an alkyne group have been identified as potent inhibitors of this pathway. acs.orgmedchemexpress.com For instance, a series of synthetic bicyclic cyclohexenones featuring an alkyne tether were found to possess low micromolar inhibitory properties toward induced NF-κB activity. nih.govacs.org These compounds can block the nuclear translocation of NF-κB proteins (p50/p65), thereby preventing the transcription of inflammatory genes. nih.govacs.org Another example is NIK SMI1, an alkyne-containing compound that acts as a potent and selective inhibitor of NF-κB inducing kinase (NIK), a key enzyme in the non-canonical NF-κB pathway. medchemexpress.com

Table 2: Anti-inflammatory Activity of Alkyne-Containing Compounds This table presents findings from related alkyne-containing molecules to illustrate potential mechanisms.

| Compound Class | Mechanism | Target Cell/Model | Key Finding |

|---|---|---|---|

| Norlignan Glucosides researchgate.net | iNOS and NF-κB Inhibition | LPS-stimulated RAW 264.7 macrophages | Moderate inhibition of NO production and NF-κB activity. |

| Bicyclic Cyclohexenones nih.govacs.org | NF-κB Inhibition | HEK293T cells | Inhibited induced NF-κB activity with low micromolar potency. |

| NIK SMI1 medchemexpress.com | NIK Enzyme Inhibition | HEK293 cells | Potent inhibition of NIK (IC50 = 0.23 nM) and NF-κB reporter gene (IC50 = 34 nM). |

| Acetylenic Oxylipins mdpi.com | iNOS and Cytokine Inhibition | Macrophage cells | Dose-dependent reduction in NO production and mRNA of iNOS. |

Enzyme and Receptor Interaction Studies

The specific chemical features of this compound derivatives, particularly the reactive alkyne and the hydrogen-bonding capable hydroxyl and methoxy (B1213986) groups, make them suitable candidates for interacting with various biological macromolecules, including enzymes and receptors.

Studies on Antioxidant Radical Scavenging Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The potential antioxidant activity of this compound derivatives is an area of interest, often linked to structural features found in known natural antioxidants.

The radical scavenging capacity of compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.comrsc.org This method measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH radical. mdpi.com Studies on lignans, which can possess dihydroxyphenyl (catechol) or methoxy-hydroxyphenyl (guaiacyl) moieties, have shown a strong correlation between these structural elements and high radical scavenging capacity. rsc.org Lignans with catechol groups exhibit the highest activity. rsc.org Similarly, research on hydroxybenzyl alcohols has demonstrated that the position of the hydroxyl group influences antioxidant properties, with 2-hydroxy and 4-hydroxy isomers showing better radical scavenging than the 3-hydroxy isomer. nih.gov These findings suggest that phenolic derivatives of this compound could possess significant antioxidant properties. The mechanism often involves the formation of a stable phenoxyl radical after hydrogen donation. nih.gov

Table 3: Factors Influencing Antioxidant Activity in Related Phenolic Compounds

| Structural Feature | Effect on Radical Scavenging | Example Compound Class |

|---|---|---|

| Catechol (3,4-dihydroxyphenyl) Moiety | High activity | Lignans rsc.org |

| Guaiacyl (3-methoxy-4-hydroxyphenyl) Moiety | Slightly weaker activity than catechols | Lignans rsc.org |

| ortho- or para-Hydroxyl Group on Benzyl Alcohol | Better activity than meta-hydroxyl | Hydroxybenzyl Alcohols nih.gov |

| Butanediol Structure in Lignans | Enhances activity | Lignans rsc.org |

Analytical and Spectroscopic Methodologies in 1 Methoxypent 4 Yn 2 Ol Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1-Methoxypent-4-yn-2-ol. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are utilized to piece together the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the chemical environment of each hydrogen atom. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the alkyne group.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 | 3.4 - 3.6 | m | - |

| H2 | 3.9 - 4.1 | m | - |

| H3 | 2.4 - 2.6 | m | - |

| H4 | 2.0 - 2.2 | t | ~2.5 |

| OH | Variable | br s | - |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in this compound. The chemical shifts are indicative of the type of carbon atom (alkane, alcohol, ether, alkyne).

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 75 - 80 |

| C2 | 65 - 70 |

| C3 | 25 - 30 |

| C4 | 80 - 85 |

| C5 | 70 - 75 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

2D NMR Spectroscopy: Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in confirming the connectivity. A COSY spectrum would show correlations between adjacent protons (e.g., H1 and H2, H2 and H3), while an HSQC spectrum would correlate each proton to its directly attached carbon atom.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Compound Identification

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRESIMS allows for the unambiguous determination of the molecular formula.

Expected HRESIMS Data:

Molecular Formula: C₆H₁₀O₂

Calculated Monoisotopic Mass: 114.0681 u

Observed Ion (M+H)⁺: 115.0754 u

Observed Ion (M+Na)⁺: 137.0573 u

Common fragmentation patterns for alcohols in mass spectrometry include the loss of a water molecule (M-18) and alpha-cleavage. For this compound, alpha-cleavage could occur on either side of the carbon bearing the hydroxyl group, leading to characteristic fragment ions.

Chiroptical Methods for Absolute Stereochemical Assignment (e.g., Optical Rotation, ECD)

Since this compound contains a stereocenter at the C2 position, chiroptical methods are essential for determining its absolute stereochemistry (R or S configuration).

Optical Rotation: The measurement of optical rotation using a polarimeter can distinguish between the two enantiomers. The sign of the specific rotation ([α]D) is characteristic of a particular enantiomer, though it does not directly reveal the R/S configuration without comparison to a standard of known configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. By comparing the experimental ECD spectrum to theoretically calculated spectra for both the R and S enantiomers, the absolute configuration can be confidently assigned. While the alkyne and hydroxyl groups are not strong chromophores in the accessible UV range, derivatization with a chromophoric group is a common strategy to enhance the ECD signal and facilitate analysis. acs.orgacs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov For a small, non-crystalline compound like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. msu.edu A common approach is to derivatize the alcohol with a crystalline moiety, such as a p-bromobenzoate ester. The resulting crystalline derivative can then be analyzed by X-ray diffraction.

The crystallographic data would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center, often with high confidence, especially if a heavy atom is present in the derivative. springernature.com

Electron Paramagnetic Resonance (EPR) for Mechanistic Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to detect and study species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR can be employed to investigate its reaction mechanisms, particularly those involving radical intermediates.

Computational Chemistry Approaches for 1 Methoxypent 4 Yn 2 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties of 1-Methoxypent-4-yn-2-ol. wikipedia.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing information about the molecule's electronic structure. wikipedia.org These calculations can predict various properties, including molecular orbital energies, electron density distribution, and dipole moments.

Key electronic properties of this compound can be determined through these calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -0.25 eV |

| LUMO Energy | 0.08 eV |

| HOMO-LUMO Gap | 0.33 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and electrophilicity index, can further predict how this compound will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexible nature of this compound, with its rotatable bonds, means it can exist in various conformations. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of a molecule and identify its most stable forms. nih.gov

Conformational analysis involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. scispace.com This process helps to identify the low-energy conformers that are most likely to be present under experimental conditions. The stability of different conformers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding. researchgate.net

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms based on a force field, MD simulations can reveal how the molecule flexes, bends, and transitions between different conformations. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the surroundings affect the molecule's conformational preferences.

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-O-C2-C3) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60° | 0.0 | 65.2 |

| 2 | 180° | 1.2 | 25.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Screening and Ligand-Target Binding Affinity Prediction